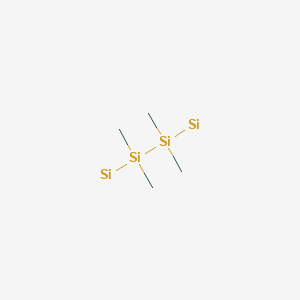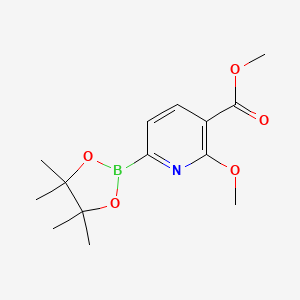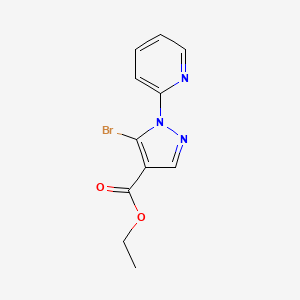
2,2,3,3-Tetramethyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethyltetrasilane is an organosilicon compound with the molecular formula C4H12Si4. It is a colorless liquid with a boiling point of 26-27°C and a density of 0.75 g/cm³ . This compound is known for its unique structure, where silicon and carbon atoms alternate in a molecular framework.
Preparation Methods
The preparation of 2,2,3,3-Tetramethyltetrasilane is typically achieved through an ethylation reaction. One common method involves the reaction of trichlorosilane with methyllithium, resulting in the formation of this compound and lithium chloride . Industrial production methods often involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2,2,3,3-Tetramethyltetrasilane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while reduction may produce simpler silanes .
Scientific Research Applications
2,2,3,3-Tetramethyltetrasilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silicon-based materials, including silicon carbide films and buffer layers . In biology and medicine, it is explored for its potential in drug delivery systems and as a component in biomedical devices. Industrial applications include its use in the production of low-k dielectric materials for microelectronics and as a candidate material for nanowires .
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyltetrasilane involves its ability to undergo sigma-sigma bond conjugation, which allows for the formation of stable silicon-carbon frameworks. This property is crucial for its use in the synthesis of silicon-based materials. The molecular targets and pathways involved in its action are primarily related to its interaction with other silicon and carbon atoms, leading to the formation of complex structures .
Comparison with Similar Compounds
2,2,3,3-Tetramethyltetrasilane can be compared with other similar compounds such as tetramethylsilane and hexamethyldisilane. While all these compounds contain silicon and carbon atoms, this compound is unique due to its specific molecular structure, which allows for sigma-sigma bond conjugation and the formation of stable frameworks. This makes it particularly valuable in applications requiring high stability and specific structural properties .
Similar compounds include:
- Tetramethylsilane (TMS)
- Hexamethyldisilane
- Trimethylsilyl chloride
These compounds share some chemical properties with this compound but differ in their molecular structures and specific applications.
Properties
InChI |
InChI=1S/C4H12Si4/c1-7(2,5)8(3,4)6/h1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZMBYHRAUZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si])[Si](C)(C)[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)




![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

